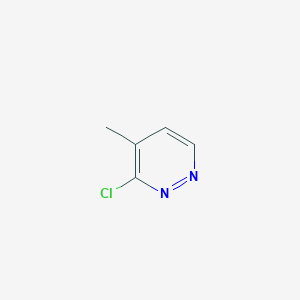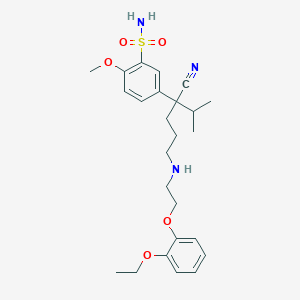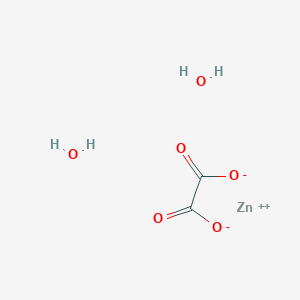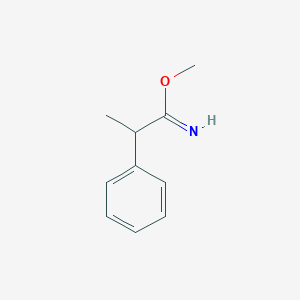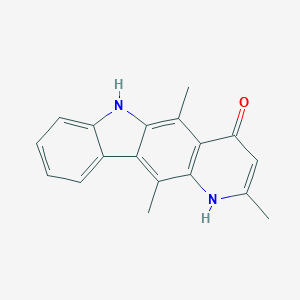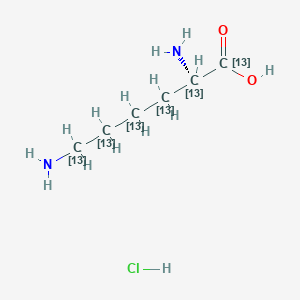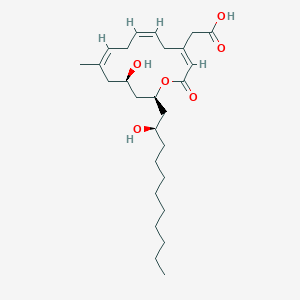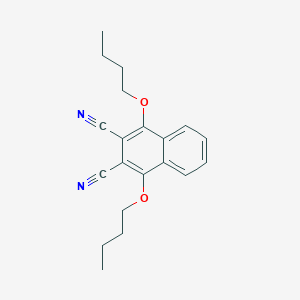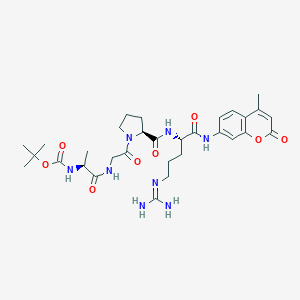
Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin: is a synthetic peptide substrate commonly used in biochemical assays. It is a fluorogenic compound, meaning it emits fluorescence when cleaved by specific enzymes. This property makes it valuable in studying enzyme kinetics and activity, particularly for proteases like trypsin.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin involves multiple steps:
Protection of Amino Groups: The amino groups of the peptide are protected using tert-butyloxycarbonyl (Boc) groups to prevent unwanted reactions.
Peptide Coupling: The protected amino acids are sequentially coupled using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt).
Deprotection: The Boc groups are removed using trifluoroacetic acid (TFA) to yield the free peptide.
Coumarin Attachment: The 7-amino-4-methylcoumarin is attached to the peptide through an amide bond formation, typically using carbodiimide chemistry.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The compound undergoes hydrolysis in the presence of specific proteases, leading to the release of 7-amino-4-methylcoumarin, which fluoresces.
Oxidation and Reduction: While primarily used in hydrolysis reactions, the peptide backbone can undergo oxidation and reduction under specific conditions, though these are less common.
Common Reagents and Conditions:
Hydrolysis: Enzymes like trypsin, chymotrypsin, or other proteases in buffered aqueous solutions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products:
Hydrolysis: 7-amino-4-methylcoumarin and the corresponding peptide fragments.
Oxidation and Reduction: Modified peptide structures depending on the specific reaction conditions.
Scientific Research Applications
Chemistry:
- Used as a substrate in enzyme kinetics studies to measure the activity of proteases.
- Employed in the development of enzyme inhibitors by screening potential inhibitory compounds.
Biology:
- Utilized in cell-based assays to study protease activity within biological systems.
- Helps in understanding protein degradation pathways and cellular processes involving proteases.
Medicine:
- Aids in the development of diagnostic assays for diseases where protease activity is a biomarker.
- Used in drug discovery for identifying protease inhibitors as potential therapeutic agents.
Industry:
- Applied in quality control processes to ensure the activity of protease enzymes in industrial applications like detergent formulations.
Mechanism of Action
Mechanism: Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin acts as a substrate for proteases. When the enzyme cleaves the peptide bond adjacent to the 7-amino-4-methylcoumarin moiety, the coumarin is released and fluoresces. This fluorescence can be measured to determine the enzyme’s activity.
Molecular Targets and Pathways:
Proteases: The primary molecular targets are proteases, including trypsin, chymotrypsin, and other serine proteases.
Pathways: The compound is involved in pathways related to protein degradation and turnover, as well as signal transduction processes where proteases play a role.
Comparison with Similar Compounds
- Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin
- Boc-Val-Pro-Arg-7-amido-4-methylcoumarin
- Boc-Leu-Ser-Thr-Arg-7-amido-4-methylcoumarin
Uniqueness: Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin is unique due to its specific peptide sequence, which determines its selectivity for certain proteases. The presence of the 7-amino-4-methylcoumarin moiety allows for easy detection of enzymatic activity through fluorescence, making it a valuable tool in various biochemical and medical research applications.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N8O8/c1-17-14-25(41)46-23-15-19(10-11-20(17)23)37-27(43)21(8-6-12-34-29(32)33)38-28(44)22-9-7-13-39(22)24(40)16-35-26(42)18(2)36-30(45)47-31(3,4)5/h10-11,14-15,18,21-22H,6-9,12-13,16H2,1-5H3,(H,35,42)(H,36,45)(H,37,43)(H,38,44)(H4,32,33,34)/t18-,21-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHIRCDNFQJWRI-NYVOZVTQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)C(C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N8O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
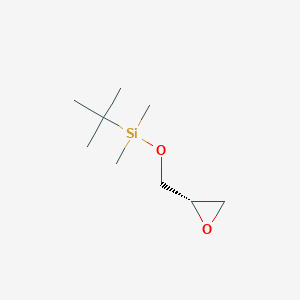
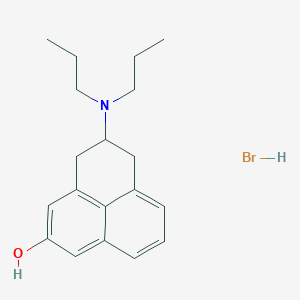
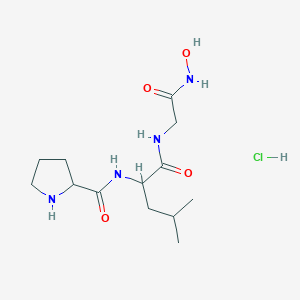
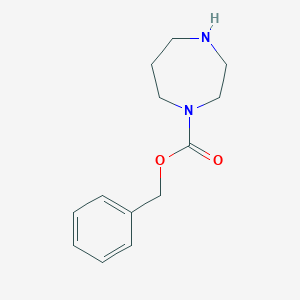
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B39995.png)
